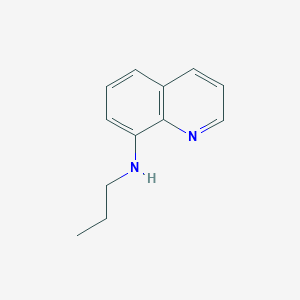
N-propylquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propylquinolin-8-amine is an organic compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
N-propylquinolin-8-amine can be synthesized through several methods. One common approach involves the reaction of quinoline with N-propylamine under specific conditions. The reaction typically requires a catalyst, such as stannic chloride or indium(III) chloride, to facilitate the formation of the desired product . The reaction is usually carried out under aerobic conditions, and the yield can be optimized by adjusting the reaction time and temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis starting from ortho-nitro N-propargyl anilines. This method utilizes stoichiometric amounts of stannous chloride dihydrate or indium powder to achieve the desired product . The process is scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-propylquinolin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-propylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.
Industry: It is utilized in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-propylquinolin-8-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity . The compound’s effects are mediated through various pathways, including the inhibition of bacterial gyrase and topoisomerase IV, which are essential for DNA replication .
Comparison with Similar Compounds
N-propylquinolin-8-amine can be compared with other quinoline derivatives, such as quinoxalines and methylquinoxalines . While these compounds share a similar core structure, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties . Other similar compounds include:
Quinoxalines: Known for their broad range of biological activities.
Methylquinoxalines: Used in various pharmaceutical applications.
This compound stands out due to its versatility and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-propylquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-8-13-11-7-3-5-10-6-4-9-14-12(10)11/h3-7,9,13H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWPDALKKGDTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
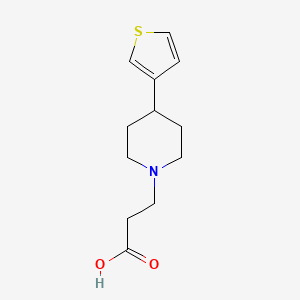
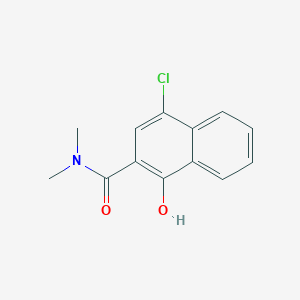
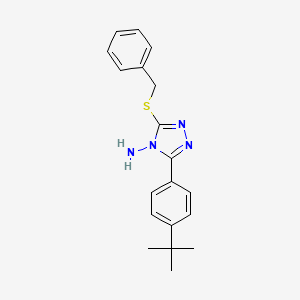
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)
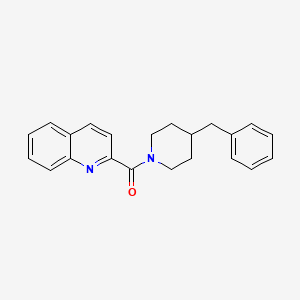
![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
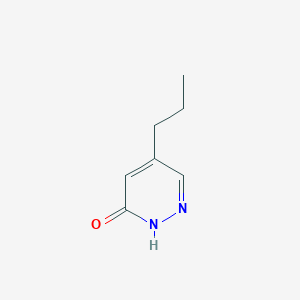
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)
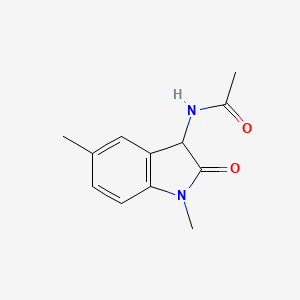
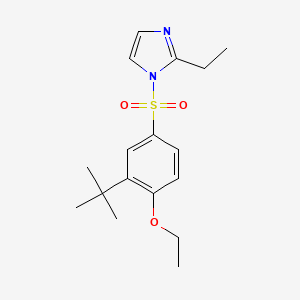
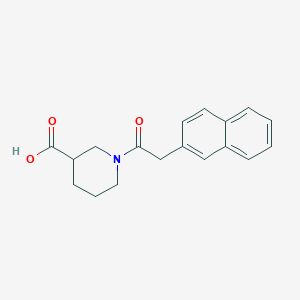
![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)
